1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
The compound “1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde” is a complex organic molecule that contains a pyrazole ring, a phenyl ring, and a thiophene ring. Pyrazoles are a class of compounds that contain a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. Phenyl groups are a functional group that consists of a six-membered aromatic ring, minus a hydrogen, therefore having the formula C6H5. Thiophene is a heterocyclic compound with the formula C4H4S, it consists of a five-membered ring containing four carbon atoms and a sulfur atom.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring with the phenyl and thiophene groups already attached or possibly attaching these groups after the formation of the pyrazole ring. The exact methods and reagents used would depend on many factors and without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the aromatic rings and the pyrazole ring. The exact structure would depend on the specific arrangement and orientation of these rings in relation to each other.Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde” would be expected to undergo a variety of chemical reactions. The exact reactions would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings would likely result in a relatively high degree of stability and low reactivity under normal conditions.Scientific Research Applications
Application in Quantum Chemistry and Material Science
- The compound has been synthesized and characterized by elemental analysis, IR and X-ray single crystal diffraction .
- UV-Vis spectra and fluorescence spectra were measured .
- Density functional theory calculations on the structure of the title compound were performed at the B3LYP/6-311G** level of theory .
- The compound may be used as a potential multi-dentate ligand to coordinate with metallic ions .
- The calculation of the second order optical nonlinearity was carried out .
- Natural bond orbital analyses indicate that the electronic absorption bands are mainly derived from the contribution of n → π * and π → π * transitions .
- Fluorescence spectra determination shows that the title compound is a potential orange-light emitting material .
Application in Material Science
- A compound closely related to “1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde”, namely “1-PHENYL-3- (2-THIENYL)-1,3-PROPANEDIONE, COPPER (I) DERIVATIVE”, is available for purchase from Sigma-Aldrich . This suggests that it may have applications in material science or other fields where specialized chemicals are used.
Application in Antimicrobial Research
- Another related compound, “2-(1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl)chroman-4-one”, has been synthesized and tested for antimicrobial activity . Some derivatives of this compound have shown antimicrobial activity against selected microorganisms , suggesting potential applications in the development of new antimicrobial agents.
Application in Organic Synthesis
- A compound closely related to “1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde”, namely “1-PHENYL-3- (2-THIENYL)-1,3-PROPANEDIONE, COPPER (I) DERIVATIVE”, is available for purchase from Sigma-Aldrich . This suggests that it may have applications in organic synthesis or other fields where specialized chemicals are used.
Application in Quantum Chemical Study
- Another related compound, “1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline”, has been synthesized and characterized by a variety of methods including IR, X-ray single crystal diffraction, UV-Vis and fluorescence spectroscopy . For the title compound, DFT calculations at B3LYP/6-311G** of the structure and NPA atomic charge distributions have been carried out . This suggests potential applications in quantum chemical studies.
Application in Light Emitting Material
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound.
Future Directions
Future research on this compound could involve further exploration of its synthesis and characterization, investigation of its reactivity under various conditions, and evaluation of its potential applications in areas such as materials science or medicinal chemistry.
Please note that this is a general analysis based on the structure of the compound and the groups it contains. For a more detailed and accurate analysis, specific experimental data and literature would be needed. If you have any specific questions or need further information, feel free to ask!
properties
IUPAC Name |
1-phenyl-3-thiophen-2-ylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-10-11-9-16(12-5-2-1-3-6-12)15-14(11)13-7-4-8-18-13/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDFEBGVPKLCCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347332 | |
Record name | 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
210825-11-9 | |
Record name | 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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